Cas no 1026796-70-2 (3-bromo-5-ethoxyPhenol)
3-bromo-5-ethoxyPhenol Chemical and Physical Properties
Names and Identifiers
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- 3-bromo-5-ethoxyPhenol
- YUZHOUVYLSTTRB-UHFFFAOYSA-N
- MFCD12405424
- Phenol, 3-bromo-5-ethoxy-
- DTXSID70680257
- 1026796-70-2
- 3-bromo-5-ethoxy-phenol
- SCHEMBL200566
- 3-Bromo-5-ethoxyphenol, 95%
- CS-0194296
- E90723
- DA-23967
-
- MDL: MFCD12405424
- Inchi: 1S/C8H9BrO2/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5,10H,2H2,1H3
- InChI Key: YUZHOUVYLSTTRB-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=C(C=1)OCC)O
Computed Properties
- Exact Mass: 215.97859Da
- Monoisotopic Mass: 215.97859Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 119
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 29.5Ų
3-bromo-5-ethoxyPhenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A576207-1g |
3-Bromo-5-ethoxyphenol |
1026796-70-2 | 97% | 1g |
$519.0 | 2024-08-02 | |
| Advanced ChemBlocks | N26906-250mg |
3-Bromo-5-ethoxyphenol |
1026796-70-2 | 95% | 250mg |
$220 | 2024-05-20 | |
| Advanced ChemBlocks | N26906-1g |
3-Bromo-5-ethoxyphenol |
1026796-70-2 | 95% | 1g |
$445 | 2024-05-20 | |
| Advanced ChemBlocks | N26906-5g |
3-Bromo-5-ethoxyphenol |
1026796-70-2 | 95% | 5g |
$1590 | 2024-05-20 | |
| abcr | AB516977-5g |
3-Bromo-5-ethoxyphenol, 95%; . |
1026796-70-2 | 95% | 5g |
€1660.50 | 2025-04-22 | |
| Aaron | AR0008S7-500mg |
Phenol, 3-bromo-5-ethoxy- |
1026796-70-2 | 95% | 500mg |
$400.00 | 2025-02-12 | |
| Aaron | AR0008S7-1g |
Phenol, 3-bromo-5-ethoxy- |
1026796-70-2 | 95% | 1g |
$533.00 | 2025-02-12 | |
| abcr | AB516977-500 mg |
3-Bromo-5-ethoxyphenol, 95%; . |
1026796-70-2 | 95% | 500MG |
€490.40 | 2023-04-17 | |
| abcr | AB516977-1 g |
3-Bromo-5-ethoxyphenol, 95%; . |
1026796-70-2 | 95% | 1g |
€666.90 | 2023-04-17 | |
| abcr | AB516977-250mg |
3-Bromo-5-ethoxyphenol, 95%; . |
1026796-70-2 | 95% | 250mg |
€277.80 | 2025-04-22 |
3-bromo-5-ethoxyPhenol Suppliers
3-bromo-5-ethoxyPhenol Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on 3-bromo-5-ethoxyPhenol
Exploring 3-Bromo-5-Ethoxyphenol (CAS 1026796-70-2): Properties, Applications, and Innovations
3-Bromo-5-ethoxyphenol (CAS 1026796-70-2) is a halogenated phenolic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural properties. This brominated phenol derivative features an ethoxy group at the 5-position, enhancing its solubility and reactivity in organic synthesis. Researchers are increasingly exploring its potential as a building block for drug discovery, particularly in designing kinase inhibitors and antimicrobial agents.
The compound's molecular structure (C8H9BrO2) combines lipophilic and polar characteristics, making it valuable for structure-activity relationship (SAR) studies. Recent publications highlight its role in developing biodegradable polymers, aligning with the global push for green chemistry solutions. Analytical techniques like HPLC and NMR spectroscopy confirm its high purity (>98%), a critical factor for precision applications.
In material science, 3-bromo-5-ethoxyphenol serves as a precursor for UV-stabilizing additives, addressing the growing demand for light-resistant coatings in automotive and packaging industries. Its electrophilic aromatic substitution reactivity enables diverse functionalization, a topic frequently searched in organic chemistry forums. The compound's thermal stability (decomposition point: 210°C) makes it suitable for high-temperature processes.
Environmental considerations drive innovation in 3-bromo-5-ethoxyphenol applications. Recent patents disclose its use in bio-based flame retardants, responding to EU REACH regulations on halogenated compounds. The ethoxy group modification reduces aquatic toxicity compared to traditional bromophenols, a feature emphasized in eco-toxicity studies. This aligns with Google Trends data showing increased searches for "sustainable brominated compounds".
Quality control of CAS 1026796-70-2 involves rigorous chromatographic analysis, with vendors providing detailed COA documentation – a key concern for buyers verifying chemical authenticity. The compound's storage stability under nitrogen atmosphere (-20°C) ensures long-term usability, a practical aspect often queried in laboratory management discussions.
Emerging research explores 3-bromo-5-ethoxyphenol in electronic materials, particularly as a dopant for organic semiconductors. Its balanced HOMO-LUMO energy levels (calculated via DFT methods) show promise for OLED applications, coinciding with rising searches for "halogenated aromatic electronics". This multidisciplinary potential makes it a frequent subject in ACS journal publications.
Regulatory compliance remains crucial for 3-bromo-5-ethoxyphenol distribution. While not classified as hazardous under GHS, proper laboratory handling protocols are recommended. Suppliers increasingly provide SDS documentation with ecotoxicological data, addressing queries about "phenolic compound safety" in research databases.
The synthesis of CAS 1026796-70-2 typically involves bromination of 3-ethoxyphenol, with recent optimizations focusing on atom economy and waste reduction – topics trending in process chemistry circles. Alternative routes using microwave-assisted reactions show improved yields (82-89%), as documented in recent synthetic methodology papers.
In analytical applications, 3-bromo-5-ethoxyphenol serves as a HPLC calibration standard for phenolic compounds. Its distinct UV absorption at 280 nm makes it valuable for method validation studies, particularly in environmental analysis of water pollutants – a hot topic in environmental chemistry publications.
Market analysis indicates growing demand for high-purity 3-bromo-5-ethoxyphenol, especially from contract research organizations (CROs). Price trends correlate with bromine availability, prompting interest in bromine recycling technologies. These commercial aspects frequently appear in chemical industry reports and market research queries.
Future directions for 3-bromo-5-ethoxyphenol research include catalyzed cross-coupling reactions for pharmaceutical intermediates and exploration in metal-organic frameworks (MOFs). These applications respond to search trends for "functionalized phenol applications" and "advanced material synthesis", demonstrating the compound's evolving scientific relevance.
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